![molecular formula C9H8ClNOS B1362606 2-Chloro-6-ethoxybenzo[d]thiazole CAS No. 79071-17-3](/img/structure/B1362606.png)
2-Chloro-6-ethoxybenzo[d]thiazole
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-ethoxybenzo[d]thiazole is C9H8ClNOS . The InChI code is 1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-ethoxybenzo[d]thiazole include a molecular weight of 213.69 g/mol . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including compounds similar to 2-Chloro-6-ethoxybenzo[d]thiazole, have been studied for their antibacterial properties. For instance, certain thiazole compounds have shown binding affinity against DNA gyrase B, which is comparable to amoxicillin, suggesting potential use in antibacterial treatments .
Antioxidant Properties
Some thiazole-based compounds also exhibit antioxidant activities. This property could be leveraged in various fields such as food preservation, cosmetics, and pharmaceuticals to prevent oxidation and prolong shelf life or efficacy .
Chemical Synthesis
2-Chloro-6-ethoxybenzo[d]thiazole may serve as an intermediate in chemical synthesis processes. Its structure could be utilized to create more complex molecules for various applications in medicinal chemistry and materials science .
Biological Research
The compound’s biological activity makes it a candidate for further research in understanding cellular processes and developing new therapeutic agents. It could be used in studies exploring cellular mechanisms or drug interactions .
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-6-ethoxybenzo[d]thiazole are not mentioned in the search results, there is ongoing research into the synthesis and biological activity of benzothiazole derivatives . This suggests that 2-Chloro-6-ethoxybenzo[d]thiazole could be a subject of future research in these areas.
properties
IUPAC Name |
2-chloro-6-ethoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRYLNVGOPEAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325403 | |
Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-6-ethoxybenzo[d]thiazole | |
CAS RN |
79071-17-3 | |
Record name | 79071-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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